7-Deaza-4-Cl-2'-dG

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZICGWWJWKJNCN-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(N=C3Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of 7-Deaza-4-Cl-2'-dG

This guide provides a comprehensive technical overview of 7-Deaza-4-Cl-2'-deoxyguanosine (7-Deaza-4-Cl-2'-dG), a modified nucleoside of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights into its utility.

Executive Summary

This compound is a synthetic analog of the natural nucleoside 2'-deoxyguanosine. It is characterized by two primary modifications to the guanine base: the substitution of the nitrogen atom at position 7 with a carbon atom (a 7-deaza modification) and the replacement of the exocyclic amino group at position 2 with a chlorine atom at position 4. These alterations confer unique chemical properties that make it an invaluable tool in modern molecular biology and drug discovery, particularly in the construction of robust DNA-Encoded Libraries (DELs). Its structure prevents the formation of Hoogsteen hydrogen bonds, which are critical for certain secondary DNA structures like G-quadruplexes, thereby enabling more efficient enzymatic manipulation of G-rich sequences.

Core Structure and Nomenclature

The fundamental structure of this compound is built upon a pyrrolo[2,3-d]pyrimidine core, a bicyclic system where a pyrrole ring is fused to a pyrimidine ring. This core mimics the purine structure of natural guanine but with a carbon atom at the 7-position instead of nitrogen.

-

Systematic Name: 2-amino-4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine[1][2]

-

Common Synonyms: 7-Deaza-4-Cl-2'-deoxyguanosine, 4-Chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine[1]

-

Core Scaffold: Pyrrolo[2,3-d]pyrimidine[3]

The key structural modifications from natural 2'-deoxyguanosine are:

-

7-Deaza Modification: The nitrogen atom at position 7 (N7) of the purine ring is replaced by a carbon-hydrogen (C-H) group. This eliminates the Hoogsteen edge hydrogen bond acceptor capability of the nucleobase. This is a critical feature, as the N7 position in guanine is involved in non-Watson-Crick base pairing that can lead to the formation of stable secondary structures like G-quadruplexes in G-rich DNA sequences.[4] The inability to form these structures reduces issues like polymerase stalling during PCR amplification of GC-rich templates.[5]

-

4-Chloro Substitution: A chlorine atom is present at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. This halogen atom serves as a reactive handle for subsequent chemical modifications, a feature extensively exploited in the combinatorial synthesis of DNA-Encoded Libraries.

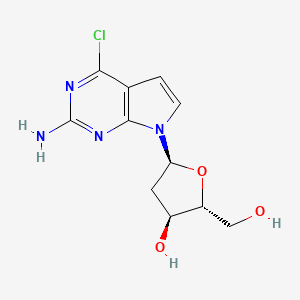

Below is a 2D representation of the this compound structure.

Diagram: 2D Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The unique structural modifications of this compound directly influence its physical and chemical properties compared to its natural counterpart, 2'-deoxyguanosine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃ClN₄O₃ | [1][2] |

| Molecular Weight | 284.7 g/mol | [1][2] |

| Exact Mass | 284.067618 g/mol | [1] |

| Appearance | Light-colored to off-white crystalline solid | [6] |

| Melting Point | 169-172 °C | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF, ethanol); sparingly soluble in water | [6] |

| XLogP3 | 0.88880 | [1] |

| CAS Number | 104291-17-0 | [1][2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that begins with the construction of the heterocyclic base, followed by glycosylation to attach the deoxyribose sugar.

-

Base Synthesis: The core scaffold, 2-amino-4-chloropyrrolo[2,3-d]pyrimidine, can be synthesized from 2-amino-4-hydroxypyrrolo[2,3-d]pyrimidine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]

-

Glycosylation: The deoxyribose sugar moiety is then attached to the N7 position of the base. This is typically achieved via a Vorbrüggen-type glycosylation reaction.

-

Phosphoramidite Formation: For its primary application in oligonucleotide synthesis, the nucleoside is converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group to introduce a reactive phosphoramidite moiety.[8]

The chlorine atom at the 4-position is a key feature for its use in combinatorial chemistry. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of chemical moieties (amines, thiols, etc.), which is the foundation of its use in building diverse DNA-Encoded Libraries.[6]

Applications in Research and Drug Development

The unique structure of this compound underpins its utility in several advanced applications.

DNA-Encoded Library (DEL) Synthesis

The primary application of this molecule is as a scaffold in the synthesis of DNA-Encoded Libraries. DEL technology enables the synthesis and screening of massive combinatorial libraries of small molecules (often numbering in the billions) for drug discovery.[9] The 7-deaza modification provides chemical stability to the DNA tag under a range of reaction conditions, while the 4-chloro position acts as a key point for chemical diversification.

The most common method for DEL synthesis is the "split-and-pool" strategy.[9][10][11] This workflow allows for the creation of vast libraries where each unique small molecule is covalently attached to a unique DNA barcode that records its synthetic history.

Diagram: Split-and-Pool Workflow for DEL Synthesis

Caption: Simplified workflow for DNA-Encoded Library (DEL) synthesis using the split-and-pool method.

Modulation of DNA Secondary Structures

Guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes, which are stabilized by Hoogsteen hydrogen bonds involving the N7 atom of guanine. These structures can inhibit the action of DNA polymerases, leading to challenges in PCR and DNA sequencing. By replacing dG with 7-deaza-dG analogs, the potential for Hoogsteen bond formation is eliminated, disrupting the formation of G-quadruplexes. This makes 7-deaza-dGTP a valuable reagent for:

-

PCR of GC-rich templates: Improving the efficiency and yield of PCR for templates that are prone to forming strong secondary structures.[5]

-

DNA Sequencing: Resolving compressions in sequencing gels that arise from G-quadruplex formation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Oligonucleotides Incorporating this compound

This protocol outlines the key steps for incorporating a this compound phosphoramidite into a custom oligonucleotide using an automated solid-phase DNA synthesizer. The critical deviation from standard protocols is the oxidation step.

Materials:

-

DNA Synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

-

Standard DNA phosphoramidites (dA, dC, dG, T) and this compound phosphoramidite, dissolved in anhydrous acetonitrile to 0.1 M

-

Activator solution (e.g., 5-Ethylthiotetrazole in acetonitrile)

-

Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)

-

Capping solutions (Cap A: Acetic Anhydride/THF/Pyridine; Cap B: N-Methylimidazole/THF)

-

Oxidizer: 0.5 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile. Note: Standard iodine-based oxidizers can damage the 7-deaza moiety and should be avoided.[8]

-

Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% Methylamine 1:1)

Procedure (Single Synthesis Cycle):

-

Deblocking (Detritylation):

-

The CPG column is washed with anhydrous acetonitrile.

-

Deblocking solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group.

-

The column is washed thoroughly with acetonitrile to remove the acid and the cleaved DMT cation. The efficiency of this step can be monitored by measuring the absorbance of the orange DMT cation in the waste stream.

-

-

Coupling:

-

The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. A standard coupling time of 30-60 seconds is typically sufficient.

-

The column is washed with acetonitrile.

-

-

Capping:

-

To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion mutations), they are permanently blocked.

-

Capping solutions A and B are delivered to the column to acetylate any free 5'-hydroxyls.

-

The column is washed with acetonitrile.

-

-

Oxidation:

-

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester.

-

The 0.5 M CSO solution is delivered to the column. An oxidation time of 3 minutes is recommended.[8]

-

The column is washed with acetonitrile.

-

-

Iteration: The cycle (Steps 1-4) is repeated for each subsequent nucleotide in the desired sequence.

-

Final Cleavage and Deprotection:

-

After the final cycle, the oligonucleotide is cleaved from the CPG support and all base and phosphate protecting groups are removed by incubation with AMA solution at elevated temperature (e.g., 65°C for 15 minutes).

-

The resulting crude oligonucleotide can be purified by HPLC or PAGE.

-

Conclusion

This compound is a powerful and versatile modified nucleoside that addresses significant challenges in nucleic acid chemistry and drug discovery. Its unique structure, which combines the stability and secondary-structure-disrupting properties of the 7-deaza scaffold with a reactive chlorine handle, makes it an essential component in the synthesis of DNA-Encoded Libraries. For researchers working with G-rich sequences or engaged in the development of novel therapeutic modalities, a thorough understanding of the structure and application of this compound is indispensable.

References

- DNA-Conjugate Libraries. (n.d.).

-

Dixit, A., & Paegel, B. M. (2025). Solid-phase DNA-encoded library synthesis: a master builder's instructions. Nature Protocols. [Link]

-

Synthesis of DNA Encoded Libraries for Drug Discovery. (n.d.). Vipergen. [Link]

-

Split and pool synthesis. (n.d.). In Wikipedia. [Link]

-

Murtola, M., et al. (n.d.). Split & mix assembly of DNA libraries for ultrahigh throughput on-bead screening of functional proteins. PubMed Central. [Link]

-

Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

-

7-deaza-dG-CE Phosphoramidite. (n.d.). Cambio. [Link]

-

Synthesis of 4-Amino-2-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-pyrimidine-5-carboxamide (2-chlorosangivamycin, 8). (n.d.). PrepChem.com. [Link]

-

4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. (n.d.). PubChem. [Link]

-

Synthesis of a Novel C-nucleoside, 2-amino-7-(2-deoxy-beta-D-erythro- pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (2'-deoxy-9-deazaguanosine). (1999). PubMed. [Link]

-

On-demand synthesis of phosphoramidites. (2021). PubMed Central. [Link]

-

Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. (n.d.). National Institutes of Health. [Link]

-

Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]

-

4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. (n.d.). PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-AMINO-4-CHLORO-7-(BETA-D-2-DEOXYRIBOFURANOSYL)PYRROLO-[2,3-D]PYRIMIDINE | 104291-17-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. twistbioscience.com [twistbioscience.com]

- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 6. srinichem.com [srinichem.com]

- 7. 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine | 84955-31-7 [chemicalbook.com]

- 8. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 11. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

chemical properties of 7-deaza-guanosine analogs

An In-Depth Technical Guide to the Chemical Properties of 7-Deaza-Guanosine Analogs

Foreword

The world of nucleic acid chemistry is one of subtle modifications that elicit profound biological consequences. Among the most fascinating of these are the 7-deaza-guanosine analogs. By replacing a single nitrogen atom with a carbon at the 7-position of the purine ring, we unlock a cascade of changes in chemical reactivity, structural dynamics, and biological function. This guide is intended for researchers, scientists, and drug development professionals who seek to understand and harness the unique properties of these molecules. We will move beyond a simple recitation of facts to explore the causal relationships between structure and function, providing both the foundational knowledge and the practical protocols necessary for innovation in this field.

Core Structural and Electronic Alterations

The fundamental difference between guanosine and 7-deaza-guanosine lies in the substitution of the N7 nitrogen atom with a C7 carbon atom, transforming the purine ring into a pyrrolo[2,3-d]pyrimidine scaffold.[1] This seemingly minor change has significant steric and electronic repercussions that dictate the analog's chemical behavior.

-

Elimination of the Hoogsteen Edge: The N7 atom of guanine is a critical hydrogen bond acceptor, essential for forming non-Watson-Crick base pairs, such as those found in G-quadruplex structures.[2][3] The C7-H group in 7-deaza-guanosine cannot act as a hydrogen bond acceptor, effectively eliminating this Hoogsteen face interaction.[2][3] This property is invaluable for applications where the aggregation of guanosine-rich oligonucleotide sequences is problematic.[2]

-

Altered Electronic Profile: The pyrrolo[2,3-d]pyrimidine system is more electron-rich and π-excessive compared to the native purine system.[4] This enhanced electron density makes the C7 position susceptible to electrophilic substitution and enables a range of chemical functionalization reactions that are not feasible with canonical guanosine.[5]

-

Glycosidic Bond Stability and Conformation: While the Watson-Crick face remains intact for standard base pairing, the electronic changes can influence the stability of the glycosidic bond and the preferred sugar pucker conformation. However, studies have shown that oligonucleotides containing 7-deaza-guanosine analogs can form stable duplexes with complementary DNA and RNA, indicating that the overall geometry remains compatible with A- and B-form helices.[2]

Diagram 1: Guanosine vs. 7-Deaza-Guanosine

Caption: Structural comparison highlighting the N7 to C7-H substitution.

Synthesis and Chemical Reactivity: A Chemist's Playground

The C7 position of 7-deaza-guanosine is a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups. This has made it a cornerstone of chemical biology and drug design.

Core Synthesis and Functionalization

The synthesis of 7-deaza-guanosine analogs typically begins with the construction of the pyrrolo[2,3-d]pyrimidine core, followed by glycosylation and functionalization.

A common and powerful strategy involves first introducing a halogen, such as iodine, at the C7 position. This 7-iodo intermediate is a critical linchpin, serving as a substrate for a variety of palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Coupling: For installing aryl and heteroaryl groups.[6]

-

Sonogashira Coupling: For introducing alkynyl moieties, which can be further modified via click chemistry.[2]

-

Heck and Stille Couplings: For creating carbon-carbon bonds with alkenes and organostannanes, respectively.[2]

These reactions provide a modular approach to create a diverse library of analogs with tailored properties, such as fluorescent probes, cross-linking agents, or therapeutic warheads.

Caption: Experimental workflow for determining ΔTm of modified DNA.

Quantitative Data Summary

The effect of C7 substitution on duplex stability is highly dependent on the nature of the substituent. Bulky or charged groups can be destabilizing, while others may have a neutral or even slightly stabilizing effect.

| C7-Substituent | Analog Type | Effect on Duplex Stability (ΔTm per modification) | Key Observation |

| Hydrogen (-H) | 7-deaza-dG | Slightly destabilizing | Reduced electrostatic density of the aromatic ring system can lead to a minor decrease in stability. |

| Nitro (-NO₂) | 7-nitro-7-deaza-dG | Variable | Potent electron-withdrawing group that can alter base stacking and electronic interactions. |

| Phenyl (-Ph) | 7-phenyl-7-deaza-dG | Context-dependent | A bulky group that can cause steric hindrance in the major groove but may also enhance stacking interactions. |

| Iodo (-I) | 7-iodo-7-deaza-dG | Slightly destabilizing | A large, polarizable atom that can introduce steric and electronic perturbations. |

| Ethynyl (-C≡CH) | 7-ethynyl-7-deaza-dG | Generally well-tolerated | A rigid, linear group that extends into the major groove with minimal steric clash, useful for further functionalization. |

Conclusion and Future Outlook

The 7-deaza-guanosine scaffold is far more than a simple analog; it is a powerful platform for chemical and biological exploration. Its unique chemical properties—the inertness of the Hoogsteen face and the reactivity of the C7 position—grant it a distinct advantage in overcoming challenges like G-quadruplex formation and provide a gateway for sophisticated molecular engineering. From their natural roles in tRNA to their synthetic applications as STING agonists and antiviral agents, these molecules are at the forefront of nucleic acid research. A[6][7]s synthetic methods become more refined and our understanding of their biological interactions deepens, 7-deaza-guanosine analogs are poised to become indispensable tools in the development of next-generation diagnostics, therapeutics, and materials.

References

-

Bandarian, V., & Drennan, C. L. (2019). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. [Link]

-

Hutinet, G., Swarjo, M. A., & de Crécy-Lagard, V. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. RNA Biology. [Link]

-

McCarty, R. M., & Bandarian, V. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews. [Link]

-

de Crécy-Lagard, V., et al. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. RNA Biology. [Link]

-

Obika, S., et al. (2011). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry. [Link]

-

Hutinet, G., Swarjo, M. A., & de Crécy-Lagard, V. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. PubMed. [Link]

-

Dowling, D. P., et al. (2019). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. [Link]

-

Gibson, C. L., et al. (2004). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. Tetrahedron. [Link]

-

Chapagain, P., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Advances. [Link]

-

Dvořáková, I., et al. (2021). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Chapagain, P., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. ResearchGate. [Link]

-

Seela, F., et al. (2018). Structures of 8-aza-7-deazaguanosine analogues with 7-deaza-mono- or di-acetylenes for further click conjugation. ResearchGate. [Link]

-

He, J., & Seela, F. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters. [Link]

-

Gaur, R., & Iwata-Reuyl, D. (2008). Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I. Journal of Bacteriology. [Link]

-

McCarty, R. M., & Bandarian, V. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. ResearchGate. [Link]

-

Thadke, S. A., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences. [Link]

-

Seela, F., et al. (2020). 7-Deazapurine and Pyrimidine Nucleoside and Oligonucleotide Cycloadducts Formed by Inverse Diels–Alder Reactions with 3,6-Di(pyrid-2-yl)-1,2,4,5-tetrazine. The Journal of Organic Chemistry. [Link]

-

Tloušt'ová, E., et al. (2021). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry. [Link]

-

Tichý, M., et al. (2022). Yields of the transformations of 7-deazapurine nucleosides. ResearchGate. [Link]

Sources

- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of 7-deaza-dGTP in PCR: Overcoming GC-Rich Amplification Challenges

This guide provides a comprehensive exploration of 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), a critical analog of deoxyguanosine triphosphate (dGTP), and its mechanism of action in overcoming the challenges associated with the Polymerase Chain Reaction (PCR) amplification of GC-rich DNA templates. For researchers, scientists, and drug development professionals, understanding this mechanism is paramount for successful experimental design and troubleshooting.

The Fundamental Challenge: Why GC-Rich DNA Resists Amplification

Standard PCR protocols often fail when amplifying DNA templates with high Guanine-Cytosine (GC) content (typically >60%). This difficulty is not arbitrary; it is rooted in the fundamental biophysical properties of guanine. GC-rich sequences are prone to forming stable secondary structures, such as hairpins, stem-loops, and, most notably, G-quadruplexes.[1][2][3]

These structures are stabilized by strong hydrogen bonding. While a standard G-C base pair has three hydrogen bonds, guanine-rich regions can form non-canonical structures involving Hoogsteen hydrogen bonds.[4][5] A G-quadruplex, for instance, is a four-stranded structure composed of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by these Hoogsteen bonds.[5][6]

The formation of these highly stable secondary structures presents a formidable physical barrier to the DNA polymerase.[1][7] During the PCR cycle, even at the elevated temperatures of the extension phase, these structures may not fully resolve, causing the polymerase to stall or dissociate from the template.[1][8] This leads to incomplete extension, truncated products, and a significant reduction in the yield of the desired full-length amplicon.[9]

The Solution: A Molecular Mimic with a Critical Alteration

7-deaza-dGTP is a structural analog of dGTP, designed specifically to counteract the formation of these inhibitory secondary structures.[2][10] The genius of its design lies in a single, subtle modification to the purine ring of guanine.

Structural Comparison: dGTP vs. 7-deaza-dGTP

The key difference is the substitution of the nitrogen atom at the 7th position (N7) of the guanine base with a carbon atom (CH group).[10][11] This seemingly minor change has profound implications for the molecule's ability to form non-canonical hydrogen bonds.

Caption: Structural comparison of Guanine and 7-deaza-guanine.

The Core Mechanism: Disrupting Hoogsteen Bonding

The N7 position of guanine is a critical hydrogen bond acceptor in the formation of Hoogsteen base pairs, which are the cornerstone of G-quadruplex stability.[4][5] By replacing this nitrogen with a carbon, 7-deaza-guanine is physically incapable of forming this specific type of hydrogen bond.[4]

When 7-deaza-dGTP is incorporated into the newly synthesized DNA strand during PCR, it maintains the standard Watson-Crick base pairing with cytosine, ensuring the integrity of the genetic code. However, the resulting amplicon now contains modified guanine bases that cannot participate in the formation of G-quadruplexes or other stable secondary structures.[4] This "loosening" or relaxation of the DNA secondary structure ensures the template remains accessible to the DNA polymerase throughout the amplification process, leading to a more efficient and specific synthesis of the PCR product.

Caption: Mechanism of G-quadruplex inhibition by 7-deaza-dGTP.

Practical Application and Protocol

Incorporating 7-deaza-dGTP into a PCR workflow is a straightforward modification. Most thermostable DNA polymerases, including Taq polymerase, can efficiently utilize it as a substrate.[12][13]

General Considerations

-

Partial Substitution: It is crucial to partially substitute, not completely replace, dGTP. A complete replacement can sometimes lower PCR efficiency. The most commonly recommended and effective formulation is a 3:1 ratio of 7-deaza-dGTP to dGTP.[4]

-

dNTP Concentration: The total concentration of the guanine nucleotide mix (7-deaza-dGTP + dGTP) should equal the concentration of the other dNTPs (dATP, dCTP, dTTP).

-

Visualization: PCR products containing 7-deaza-dGTP may stain poorly with intercalating dyes like ethidium bromide.[14] For visualization, it is advisable to use non-intercalating dyes (e.g., SYBR® Green) or to increase the amount of product loaded onto the gel.

Experimental Protocol: Amplification of a GC-Rich Target

This protocol provides a starting point for a standard 50 µL PCR reaction. Optimization, particularly of the annealing temperature and MgCl₂ concentration, is often necessary.

Workflow Diagram:

Caption: Experimental workflow for PCR using 7-deaza-dGTP.

Step-by-Step Methodology:

-

Prepare a dGTP/7-deaza-dGTP working solution:

-

Combine 75 µL of 10 mM 7-deaza-dGTP with 25 µL of 10 mM dGTP.

-

This creates a 100 µL solution with a 3:1 ratio, where the total guanine analog concentration is 10 mM.

-

-

Set up the PCR reaction on ice. In a sterile PCR tube, add the following components in order:

| Component | Volume (µL) | Final Concentration |

| Nuclease-Free Water | Up to 50 µL | N/A |

| 10X PCR Buffer | 5 µL | 1X |

| MgCl₂ (50 mM) | 1.5 - 2.5 µL | 1.5 - 2.5 mM (optimize) |

| dATP (10 mM) | 1 µL | 200 µM |

| dCTP (10 mM) | 1 µL | 200 µM |

| dTTP (10 mM) | 1 µL | 200 µM |

| dGTP/7-deaza-dGTP mix (10 mM) | 1 µL | 200 µM total |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| Template DNA (10 ng/µL) | 1 µL | 10 ng |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |

| Total Volume | 50 µL |

-

Gently mix the reaction and centrifuge briefly to collect the contents at the bottom of the tube.

-

Perform thermocycling. The following is a typical cycling protocol that may require optimization:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 2-5 min | 1 |

| Denaturation | 95 | 30 sec | |

| Annealing | 55-68 (optimize) | 30 sec | 30-35 |

| Extension | 72 | 1 min/kb | |

| Final Extension | 72 | 5-10 min | 1 |

| Hold | 4 | ∞ | 1 |

Performance and Comparison with Other Additives

The inclusion of 7-deaza-dGTP significantly improves the yield and specificity of PCR for GC-rich templates.[2][15] It can be used alone or in combination with other common PCR enhancers like betaine and dimethyl sulfoxide (DMSO) for particularly challenging targets.[9] Some studies have shown that a combination of these additives can be synergistic, providing a powerful solution for amplifying sequences that are otherwise refractory to PCR.[9]

Comparative Data Summary:

| PCR Condition | Target GC Content | Amplicon Yield | Specificity (Off-target bands) |

| Standard dNTPs | 75% | Low / None | High |

| Standard + 5% DMSO | 75% | Moderate | Moderate |

| Standard + 1M Betaine | 75% | Moderate | Low |

| Standard + 7-deaza-dGTP (3:1) | 75% | High | Very Low |

| All three additives | >80% | High | Very Low |

This table represents typical expected outcomes based on published literature.[9][15][16]

Limitations and Downstream Considerations

While highly effective, there are some considerations when using 7-deaza-dGTP:

-

Restriction Enzyme Digestion: Some restriction enzymes that recognize guanine within their recognition site may be inhibited by the presence of 7-deaza-guanine. This should be verified if downstream cloning is planned.

-

Sequencing: The use of 7-deaza-dGTP is highly beneficial for subsequent Sanger sequencing of GC-rich amplicons, as it prevents the compression artifacts on sequencing gels that are caused by the same secondary structures that inhibit PCR.[17]

Conclusion

7-deaza-dGTP is an indispensable tool for the successful amplification of GC-rich DNA. Its mechanism of action, centered on the targeted disruption of Hoogsteen hydrogen bonding by replacing the N7 atom of guanine, provides a robust and elegant solution to the problem of secondary structure formation. By preventing polymerase stalling, 7-deaza-dGTP ensures higher yields of specific, full-length products. For any researcher facing the challenge of GC-rich templates, a deep understanding and methodical application of this nucleotide analog can be the key to experimental success.

References

-

Guido, N., Starostina, E., Leake, D., & Saaem, I. (2016). Improved PCR Amplification of Broad Spectrum GC DNA Templates. PLOS One. [Link]

-

D'haene, B., Vandesompele, J., & Hellemans, J. (2010). Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences. The Journal of Molecular Diagnostics. [Link]

-

Thia, K. T., et al. (2018). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. [Link]

-

Jung, P. M., et al. (2002). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. ResearchGate. [Link]

-

Shore, S., et al. (2010). Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification. Journal of Biomolecular Techniques. [Link]

-

Jung, P. M., et al. (2002). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Journal of Clinical Pathology: Molecular Pathology. [Link]

-

Karunanathie, H., et al. (2022). Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine. ResearchGate. [Link]

-

7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Molecular Pathology. (2002). [Link]

-

Fernandez-Rachubinski, F., Eng, B., & Murray, W. W. (1990). Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing. DNA Sequence. [Link]

-

Liu, W., et al. (2021). G-Quadruplexes Formation at the Upstream Region of Replication Origin (OriL) of the Pseudorabies Virus: Implications for Antiviral Targets. Viruses. [Link]

-

Liu, Y., et al. (2023). Ratio of the Primers Used in Polymerase Chain Reaction-Stop Analysis Impacts the Resultant Banding Pattern. ACS Omega. [Link]

-

Cui, Y., et al. (2019). A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds. Springer Nature Experiments. [Link]

-

Kalashnikova, M. M., et al. (2023). Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes. International Journal of Molecular Sciences. [Link]

-

DNA Polymerases for Molecular Research. QIAGEN. [Link]

-

Cheglakov, Z., et al. (2014). G-quadruplex-generating PCR for visual colorimetric detection of amplicons. Sensors. [Link]

-

Overview of thermostable DNA polymerases for classical PCR applications. ResearchGate. (2019). [Link]

Sources

- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mp.bmj.com [mp.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. G-Quadruplexes Formation at the Upstream Region of Replication Origin (OriL) of the Pseudorabies Virus: Implications for Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Polymerases for Molecular Research | QIAGEN [qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. neb.com [neb.com]

- 15. trilinkbiotech.com [trilinkbiotech.com]

- 16. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]

- 17. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 7-Deazapurine Nucleosides in Modern Therapeutics and Molecular Biology: A Technical Guide

Abstract

7-Deazapurine nucleosides, a class of purine analogs characterized by the substitution of the N7 nitrogen atom with a carbon, have emerged from the periphery of nucleotide chemistry to become a cornerstone in the development of novel therapeutic agents and advanced molecular tools. Their unique structural modification confers altered electronic properties and a valuable handle for further chemical derivatization, leading to a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the biological significance of 7-deazapurine nucleosides, detailing their mechanisms of action, diverse therapeutic applications, and the experimental methodologies pivotal to their study. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource, bridging fundamental chemistry with cutting-edge application.

The Structural Advantage: Why 7-Deazapurine?

The fundamental difference between a canonical purine and a 7-deazapurine lies in the replacement of the nitrogen atom at position 7 with a carbon atom. This seemingly subtle alteration has profound implications for the molecule's physicochemical properties and its interactions with biological systems.[1][2] The carbon substitution renders the five-membered ring more electron-rich, which can enhance base-pairing stability within DNA and RNA duplexes and improve binding to enzymatic targets.[1][2] Furthermore, the C7 position provides a site for the introduction of various substituents, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic profile.[1][2]

Therapeutic Frontiers: A Multi-pronged Attack on Disease

The versatility of the 7-deazapurine scaffold has been exploited in the development of a diverse array of therapeutic agents, with notable successes in oncology, virology, and parasitology.

Anticancer Activity: Disrupting Malignant Processes

7-Deazapurine nucleosides have demonstrated potent cytostatic and cytotoxic effects against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.[3][4][5] Their anticancer mechanisms are often multifaceted, involving:

-

Incorporation into Nucleic Acids: A primary mechanism involves the cellular phosphorylation of the 7-deazapurine nucleoside to its triphosphate form, which is then incorporated into both DNA and RNA by cellular polymerases.[1][2][4] This incorporation can lead to DNA damage, triggering apoptosis, and can also inhibit protein synthesis through its integration into RNA.[1][2] Notably, some 7-(het)aryl-7-deazaadenosine derivatives, such as 7-thienyl-7-deazaadenosine (AB-61), exhibit cancer cell-selective phosphorylation, leading to targeted cytotoxicity with minimal impact on non-malignant cells.[4][6][7]

-

Enzyme Inhibition: Certain 7-deazapurine derivatives act as potent inhibitors of key enzymes involved in cellular proliferation and signaling. Many 7-deazaadenosine derivatives are effective inhibitors of adenosine kinases.[1][2] More recently, hybrid compounds incorporating a 7-deazapurine scaffold have been shown to inhibit protein kinases such as EGFR, Her2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis.[8]

-

Induction of Apoptosis: The accumulation of DNA damage and the inhibition of critical cellular processes by 7-deazapurine nucleosides ultimately converge on the activation of apoptotic pathways, leading to programmed cell death in cancer cells.[3][4][6][7]

Table 1: Cytotoxic Activity of Selected 7-Deazapurine Nucleosides Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 7-thienyl-7-deazaadenosine (AB-61) | Various | Nanomolar range | Incorporation into DNA, causing double-strand breaks and apoptosis.[4][6][7] | [4][6][7] |

| Phenyl-substituted thieno-fused 7-deazapurine deoxyribonucleosides | CCRF-CEM | Good cytotoxic activity | DNA damage and apoptosis.[3] | [3] |

| Quinolino-fused 7-deazapurine ribonucleosides (14c, 14e, 14f) | CCRF-CEM | 6-8 | Not fully elucidated, moderate cytotoxicity.[7] | [7] |

| Furo- and Pyrrolo-fused 7-deazapurine ribonucleosides | Various | Submicromolar to nanomolar | Activation by phosphorylation and incorporation into DNA, causing DNA damage and apoptosis.[9][10] | [9][10] |

Antiviral Efficacy: A Broad-Spectrum Defense

The unique properties of 7-deazapurine nucleosides make them attractive candidates for antiviral drug development, particularly against RNA viruses.[11] Their mechanism of action in this context primarily revolves around the inhibition of viral replication.

-

Inhibition of Viral Polymerases: Sugar-modified 7-deazapurine nucleosides, such as 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides, have shown significant activity against the Hepatitis C virus (HCV).[1][12] Once converted to their triphosphate form, these analogs can act as chain terminators when incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp), thus halting replication.[12][13]

-

Broad-Spectrum Potential: Research has demonstrated the activity of 7-deazapurine nucleosides against a range of RNA viruses, including Dengue virus (DENV), Zika virus, and Japanese encephalitis virus.[11][13][14] This suggests that these compounds may target conserved features of viral replication, making them promising candidates for broad-spectrum antiviral therapies.

Table 2: Antiviral Activity of Representative 7-Deazapurine Nucleosides

| Compound | Virus | EC50 (µM) | Target | Reference |

| 7-deaza-2′-C-methyladenosine (MK-0608) | Hepatitis C Virus (HCV) | Submicromolar | HCV NS5B Polymerase | [11] |

| 7-deazapurine nucleoside derivative 6e | Dengue Virus (DENV) | 2.081 ± 1.102 | Conserved viral replication target | [14] |

| 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleoside triphosphates | Hepatitis C Virus (HCV) | Potent inhibition | Wild-type and S282T mutant HCV polymerases | [12] |

Antiparasitic Applications: Targeting Kinetoplastids

Protozoan parasites of the order Kinetoplastida, such as Trypanosoma and Leishmania, are unable to synthesize purines de novo and rely on salvaging them from their hosts.[15] This metabolic vulnerability makes them susceptible to purine analogs, including 7-deazapurine nucleosides.[15][16] Modified 7-deazapurine nucleosides have shown significant activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively.[16][17]

Beyond Therapeutics: 7-Deazapurine Nucleosides as Molecular Probes

The inherent fluorescent properties of some polycyclic fused 7-deazapurine nucleosides have led to their development as molecular probes for studying nucleic acid structure and function.[3] These fluorescent analogs can be enzymatically incorporated into DNA and RNA, allowing for the visualization and tracking of these biomolecules in various biological assays.[3]

Experimental Workflows: A Guide to the Bench

The investigation of 7-deazapurine nucleosides necessitates a combination of synthetic chemistry, biochemical assays, and cell-based studies.

Synthesis of 7-Deazapurine Nucleosides

The synthesis of 7-deazapurine nucleosides is a complex, multi-step process that typically involves the initial synthesis of the modified purine base followed by glycosylation with a protected sugar moiety.

Figure 1: A generalized workflow for the synthesis of 7-deazapurine nucleosides.

Detailed Protocol: Vorbrüggen Glycosylation

-

Silylation of the Nucleobase: The 7-deazapurine heterocycle is first silylated to enhance its solubility and reactivity. This is typically achieved by treating the nucleobase with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA).[4][6][7]

-

Glycosylation Reaction: The silylated nucleobase is then reacted with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][6][7] The reaction is typically carried out in an anhydrous solvent like acetonitrile.

-

Purification: The resulting protected nucleoside is then purified using column chromatography.

Evaluation of Biological Activity

In Vitro Cytotoxicity Assays

-

Cell Culture: Cancer cell lines and non-malignant control cells are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of the 7-deazapurine nucleoside.

-

Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antiviral Assays

-

Viral Infection: Host cells are infected with the virus of interest.

-

Compound Treatment: The infected cells are then treated with the 7-deazapurine nucleoside.

-

Quantification of Viral Replication: The extent of viral replication is quantified by methods such as quantitative PCR (qPCR) to measure viral RNA levels, or by immunoassay to detect viral proteins.

-

EC50 Determination: The half-maximal effective concentration (EC50) is determined.

Figure 2: Workflow for the biological evaluation of 7-deazapurine nucleosides.

Future Perspectives and Conclusion

The field of 7-deazapurine nucleoside research continues to be a vibrant and rapidly evolving area. The inherent "drug-like" properties of this scaffold, coupled with the potential for extensive chemical modification, ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent compounds through structure-activity relationship (SAR) studies, the exploration of novel drug delivery systems to enhance bioavailability, and the expansion of their therapeutic applications to other diseases.

References

-

Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. (2018). Antiviral Research, 149, 150-162. Available at: [Link]

-

Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. (2020). The Journal of Organic Chemistry, 85(15), 9685–9698. Available at: [Link]

-

Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews, 37(5), 1271-1314. Available at: [Link]

-

Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. (2019). Nucleosides, Nucleotides & Nucleic Acids, 38(10-12), 856-869. Available at: [Link]

-

Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024). ACS Omega, 9(18), 20387–20397. Available at: [Link]

-

Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. (2004). Organic & Biomolecular Chemistry, 2(18), 2639-2647. Available at: [Link]

-

Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews, 37(5), 1271-1314. Available at: [Link]

-

Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4349-4352. Available at: [Link]

-

Substituted 7-dezapurine ribonucleosides for cancer treatment. (n.d.). Technology Transfer Office of the IOCB AS CR. Available at: [Link]

-

Development of biologically active fused 7‐deazapurine nucleosides in... (n.d.). ResearchGate. Available at: [Link]

-

Nucleosides and emerging viruses: A new story. (2022). Pharmacology & Therapeutics, 238, 108164. Available at: [Link]

-

Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. (2021). ACS Infectious Diseases, 7(11), 3169-3180. Available at: [Link]

-

Structures of 7-deazapurine nucleosides. (n.d.). ResearchGate. Available at: [Link]

-

Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules, 28(15), 5859. Available at: [Link]

-

Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024). ACS Omega, 9(18), 20387–20397. Available at: [Link]

-

Design, synthesis and biological profiling of novel fused deazapurine nucleosides. (n.d.). Gilead Sciences Research Centre at IOCB Prague. Available at: [Link]

- Novel 7-deazapurine nucleosides for therapeutic uses. (2011). Google Patents.

-

6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. (2021). International Journal for Parasitology: Drugs and Drug Resistance, 16, 137-144. Available at: [Link]

-

7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. (2021). JAC-Antimicrobial Resistance, 3(4), dlab166. Available at: [Link]

-

Synthesis and Biological Profiling of Benzofuro‐Fused 7‐Deazapurine Nucleosides. (2024). Chemistry – A European Journal, 30(24), e202303862. Available at: [Link]

-

(PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). ResearchGate. Available at: [Link]

-

(PDF) Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi. (2021). ResearchGate. Available at: [Link]

-

Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024). Institute of Molecular and Translational Medicine. Available at: [Link]

-

Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. (2006). Current Topics in Medicinal Chemistry, 6(9), 939-966. Available at: [Link]

-

8-Aza-7-deazapurine fleximer nucleoside analogues. (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (2022). Journal of Medicinal Chemistry, 65(13), 9036–9051. Available at: [Link]

-

Synthesis and Cytotoxic and Antiviral Profiling of Pyrrolo- and Furo-Fused 7-Deazapurine Ribonucleosides. (2018). Journal of Medicinal Chemistry, 61(20), 9117-9133. Available at: [Link]

-

Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. (2024). International Journal of Molecular Sciences, 25(13), 7244. Available at: [Link]

Sources

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substituted 7-dezapurine ribonucleosides for cancer treatment | Institute of Molecular and Translational Medicine [imtm.cz]

- 6. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imtm.cz [imtm.cz]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological profiling of novel fused deazapurine nucleosides [uochb.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Spectroscopic Properties of 7-Deaza-4-Cl-2'-deoxyguanosine

Abstract

7-Deaza-4-Cl-2'-deoxyguanosine (7-Deaza-4-Cl-2'-dG) is a synthetic purine analogue of significant interest in chemical biology and drug development. As a derivative of 2'-deoxyguanosine, its modified nucleobase—featuring a carbon atom in place of nitrogen at the 7-position (a pyrrolo[2,3-d]pyrimidine core) and a chlorine atom at the 4-position—imparts unique chemical and photophysical properties.[1][2] This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering field-proven insights for researchers. We delve into the synthesis, UV-Visible absorption, fluorescence potential, and a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR) spectra. This document is intended to serve as a foundational resource for professionals leveraging this compound in the design of therapeutic agents, diagnostic probes, and novel biomaterials.

Introduction: The Scientific Rationale for this compound

The modification of natural nucleosides is a cornerstone of modern medicinal chemistry. 7-deazapurine analogues, in particular, are a well-established class of compounds with diverse biological activities.[3] The replacement of the N7 atom of the purine ring with a C-H group fundamentally alters the electronic properties and hydrogen-bonding capabilities of the major groove edge without disrupting the Watson-Crick base-pairing face.[4] This modification can reduce the formation of secondary structures in GC-rich DNA sequences and can influence interactions with DNA-binding proteins.[5][6]

The introduction of a chlorine atom at the 4-position of the 7-deazaguanine core further modulates the molecule's properties. The 4-chloro substituent serves two primary purposes:

-

Electronic Modulation : As an electron-withdrawing group, the chlorine atom influences the electron density of the heterocyclic system, which can alter the compound's reactivity, base-pairing stability, and spectroscopic profile.[7]

-

Synthetic Handle : The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward synthesis of a diverse library of 4-substituted derivatives (e.g., with amino, alkoxy, or thioether functionalities), making this compound a valuable and versatile intermediate.[7]

This guide will elucidate the spectroscopic signature of this important precursor, providing the necessary data for its identification, characterization, and downstream application.

Synthesis Pathway

The synthesis of this compound is achieved through a well-established pathway that involves the initial preparation of the chlorinated nucleobase followed by glycosylation to introduce the 2'-deoxyribose sugar moiety.

Experimental Protocol: Synthesis

The synthesis can be conceptualized in two main stages:

Stage 1: Synthesis of the Nucleobase (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine)

-

Starting Material: The process typically begins with 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (7-deazaguanine).

-

Chlorination: The 7-deazaguanine is treated with a strong chlorinating agent, such as phosphoryl chloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, at elevated temperatures.[8]

-

Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully quenched, and the crude product is neutralized. The resulting solid, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is then purified, typically by recrystallization or column chromatography.[8]

Stage 2: Glycosylation

-

Base Preparation: The synthesized 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is silylated to enhance its solubility and reactivity. This is commonly achieved by refluxing with hexamethyldisilazane (HMDS) and a catalyst like ammonium sulfate.

-

Coupling Reaction: The silylated base is then coupled with 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranose, a protected deoxyribose sugar. This is a classic Vorbrüggen glycosylation, typically catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in an anhydrous solvent like acetonitrile.[9]

-

Deprotection: The toluoyl protecting groups on the sugar moiety are removed by treatment with a base, such as sodium methoxide in methanol or ammonia in methanol.[9]

-

Final Purification: The final product, this compound, is purified using silica gel column chromatography to yield a pure, characterizable solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following sections detail its expected characteristics based on data from analogous compounds and established spectroscopic principles.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound is dominated by π → π* transitions within the aromatic pyrrolo[2,3-d]pyrimidine ring system.

-

Baseline Comparison: The parent compound, 7-deaza-2'-deoxyguanosine, exhibits a primary absorption maximum (λmax) around 259-260 nm.[2]

-

Effect of 4-Cl Substituent: The introduction of the 4-chloro group is expected to have a modest effect on the absorption maximum. Halogen substituents on aromatic rings typically induce a small bathochromic (red) shift.[10] Therefore, the λmax for this compound is predicted to be slightly longer than that of 7-deaza-2'-dG.

-

pH Dependence: The protonation state of the heterocyclic ring can influence the UV spectrum. It is advisable to perform measurements in a buffered solution (e.g., pH 7.4 phosphate buffer) to ensure reproducibility.

Table 1: Predicted UV-Vis Absorption Data

| Compound | Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

|---|

| this compound | 260 - 265 | ~12,000 - 14,000 | Methanol or pH 7.4 Buffer |

Rationale for Prediction: The predicted λmax is based on the known value for 7-deaza-dG with an anticipated small red shift due to the chlorine substituent. The molar extinction coefficient is estimated to be in a similar range to that of 7-deaza-dG (~12,600 L·mol⁻¹·cm⁻¹).[11]

Fluorescence Spectroscopy

Many 7-deazapurine derivatives exhibit useful fluorescence properties, making them valuable as molecular probes.[3][12] The emission characteristics are highly sensitive to substitution on the nucleobase.

-

Potential for Fluorescence: The extended π-system of the 7-deazaguanine core provides a strong basis for fluorescence. The replacement of N7 with a carbon atom often enhances quantum yields compared to canonical purines.[12]

-

Experimental Validation Required: The precise excitation and emission maxima, Stokes shift, and fluorescence quantum yield (Φf) must be determined empirically. These properties are crucial for applications in techniques like fluorescence resonance energy transfer (FRET) or fluorescence polarization assays.

Protocol for Fluorescence Characterization:

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of this compound in a suitable spectroscopic solvent (e.g., methanol or phosphate buffer).

-

Absorption Spectrum: Record the UV-Vis absorption spectrum to determine the λmax.

-

Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength (e.g., 370 nm) and scan the excitation wavelengths across the absorption band. The peak of this spectrum will confirm the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step and scan the emission wavelengths.

-

Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation of this compound. Below are detailed predictions for its ¹H and ¹³C NMR spectra, based on data from 2'-deoxyguanosine and 7-deaza-2'-deoxyguanosine and accounting for the electronic effects of the 4-Cl substituent.[2][14][15]

The proton NMR spectrum can be divided into two regions: the aromatic signals from the nucleobase and the aliphatic signals from the 2'-deoxyribose moiety.

Caption: Structure of this compound with predicted ¹H NMR assignments.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, ~500 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Notes |

|---|---|---|---|---|

| H-7 | ~7.3 - 7.5 | d | J ≈ 3.5 | Signal for the proton replacing N7. Appears as a doublet due to coupling with H-6. Expected to be downfield compared to 7-deaza-dG due to proximity to the pyrimidine ring. |

| H-6 | ~6.5 - 6.7 | d | J ≈ 3.5 | Coupled to H-7. |

| -NH₂ | ~6.6 - 6.8 | br s | - | Broad singlet for the exocyclic amine protons; exchangeable with D₂O. |

| H-1' | ~6.1 - 6.3 | t | J ≈ 6.5 | Anomeric proton, appears as a pseudo-triplet due to similar coupling to both H-2' protons. |

| H-3' | ~4.3 - 4.5 | m | - | Multiplet. |

| H-4' | ~3.8 - 4.0 | m | - | Multiplet. |

| H-5', 5'' | ~3.5 - 3.7 | m | - | Multiplet for the two diastereotopic protons on C-5'. |

| H-2', 2'' | ~2.2 - 2.6 | m | - | Complex multiplet for the two diastereotopic protons on C-2'. |

| 3'-OH | ~5.2 - 5.4 | d | J ≈ 4.0 | Doublet, exchangeable with D₂O. |

| 5'-OH | ~4.9 - 5.1 | t | J ≈ 5.5 | Triplet, exchangeable with D₂O. |

Note: Chemical shifts are highly dependent on solvent and concentration. DMSO-d₆ is used as a reference solvent as it allows for the observation of exchangeable -OH and -NH₂ protons.

The ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are sensitive to the electronegativity of nearby atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, ~125 MHz)

| Carbon | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| C-4 | ~150 - 152 | Carbon bearing the chlorine atom. Expected to be significantly downfield. |

| C-2 | ~158 - 160 | Carbon of the guanidino group, attached to two nitrogens. |

| C-5a | ~151 - 153 | Quaternary carbon at the ring junction. |

| C-6 | ~100 - 102 | Pyrrole ring carbon, shifted upfield relative to C-7. |

| C-5 | ~115 - 117 | Quaternary carbon at the ring junction. |

| C-7 | ~122 - 124 | Pyrrole ring carbon, deshielded compared to C-6. |

| C-1' | ~82 - 84 | Anomeric carbon. |

| C-4' | ~87 - 89 | Sugar carbon bearing the C-3' hydroxyl. |

| C-3' | ~70 - 72 | Sugar carbon bearing the C-5' hydroxymethyl group. |

| C-5' | ~61 - 63 | Hydroxymethyl carbon. |

| C-2' | ~39 - 41 | Deoxy sugar carbon, typically the most upfield of the sugar carbons. |

Conclusion and Future Outlook

7-Deaza-4-Cl-2'-deoxyguanosine is a pivotal synthetic intermediate with distinct spectroscopic features. This guide provides a robust, theoretically grounded framework for its identification and characterization. The pyrrolo[2,3-d]pyrimidine core provides a platform for potential fluorescence, while the 4-chloro substituent offers a versatile handle for further chemical modification. The predicted NMR and UV-Vis data presented herein serve as a reliable reference for researchers, enabling confident structural verification and facilitating the use of this compound in the development of next-generation chemical probes and therapeutic agents. Future experimental work should focus on validating these predicted spectroscopic properties and exploring the fluorescence potential of this molecule and its derivatives to unlock their full utility in biochemical and cellular applications.

References

-

Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega.[3]

-

Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry.[9]

-

4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. PubChem.[1]

-

Deoxyguanosine. PubChem.[14]

-

Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. Photosynthesis Research.[12]

-

1H-NMR of imino proton resonances as a function of temperature for DDD-1 (left) and DDD (right). ResearchGate.[4]

-

2'-Deoxyguanosine(961-07-9) 13C NMR spectrum. ChemicalBook.[15]

-

4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E.[8]

-

Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs. Organic & Biomolecular Chemistry.[13]

-

7-Deaza-2'-deoxyguanosine. PubChem.[2]

-

UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts.[16]

-

Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters.[17]

-

7-Deaza-2'-deoxy-guanosine-5'-triphosphate. Sigma-Aldrich.[5]

-

extinction coefficients and fluorescence data. Glen Research.[11]

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. ChemicalBook.[18]

-

ROCHE 7-Deaza-2'-deoxy-guanosine-5'-triphosphate. Thomas Scientific.[6]

-

7-Deaza-2'-deoxyguanosine. Acta Crystallographica Section C.[19]

-

Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.[7]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.[10]

Sources

- 1. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. srinichem.com [srinichem.com]

- 8. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 11. Deep UV dispersion and absorption spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2'-Deoxyguanosine(961-07-9) 13C NMR [m.chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]

- 19. 7-Deaza-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Chlorinated Deazaguanosines: A Technical Guide for Drug Development Professionals

Foreword: Beyond the Canonical Nucleoside

In the landscape of therapeutic nucleoside analogs, the purine scaffold has been a foundational element for decades, yielding critical antiviral and anticancer agents. However, the inherent biological activities and metabolic pathways of natural purines can lead to challenges in drug development, including off-target effects and the emergence of resistance. The strategic modification of the purine core, specifically through the replacement of the N-7 nitrogen with a carbon atom to create the 7-deazapurine system, has opened new avenues for therapeutic intervention. The subsequent introduction of a chlorine atom onto this modified scaffold further refines the molecule's electronic and steric properties, offering a compelling class of compounds with significant therapeutic promise.

This technical guide provides an in-depth exploration of chlorinated deazaguanosines, moving beyond a simple recitation of facts to offer a cohesive narrative grounded in mechanistic understanding and practical application. It is designed for researchers, scientists, and drug development professionals who seek to leverage these unique molecules in their therapeutic programs. We will delve into the causal chain from chemical structure to biological effect, elucidating the "why" behind experimental choices and providing a framework for the rational design and evaluation of novel chlorinated deazaguanosine-based therapeutics.

The Strategic Advantage of Chlorination on the 7-Deazaguanosine Scaffold

The 7-deazaguanosine core structure fundamentally alters the molecule's interaction with cellular machinery compared to its natural counterpart, guanosine. The absence of the N-7 nitrogen disrupts the Hoogsteen face hydrogen bonding capabilities, which can be advantageous in overcoming certain mechanisms of viral replication or in modulating nucleic acid secondary structures.

The addition of a chlorine atom, a seemingly simple modification, imparts a range of beneficial properties rooted in its electronegativity and atomic size. This "magic chloro" effect, as it is sometimes referred to in medicinal chemistry, can significantly enhance the therapeutic potential of a molecule. In the context of deazaguanosines, chlorination can:

-

Modulate Receptor Binding: The electron-withdrawing nature of chlorine can alter the charge distribution across the purine ring system, influencing how the molecule fits into the binding pockets of target proteins such as kinases or viral polymerases.

-

Enhance Metabolic Stability: The carbon-chlorine bond is generally more stable to enzymatic degradation than a carbon-hydrogen bond, potentially leading to a longer biological half-life and improved pharmacokinetic profile.

-

Increase Lipophilicity: The introduction of a chlorine atom can increase the lipophilicity of the molecule, which may improve its ability to cross cellular membranes and reach intracellular targets.

-

Serve as a Synthetic Handle: The chlorine atom can be a versatile site for further chemical modification, allowing for the creation of libraries of analogs with diverse functionalities to explore structure-activity relationships (SAR).

Antiviral Applications: Harnessing the Innate Immune System

A significant body of evidence points to the potent antiviral activity of chlorinated deazaguanosines, particularly against a broad spectrum of RNA viruses. The primary mechanism underpinning this activity is not direct viral inhibition but rather the induction of the host's innate immune response, specifically through the production of type I interferons (IFNs).

Mechanism of Action: Toll-like Receptor 7 (TLR7) Agonism

Our current understanding suggests that chlorinated deazaguanosines, such as 8-chloro-7-deazaguanosine, function as agonists of Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor (PRR) that plays a crucial role in detecting single-stranded viral RNA. Upon binding of a TLR7 agonist, a signaling cascade is initiated, leading to the production of pro-inflammatory cytokines and, most importantly, type I interferons (IFN-α and IFN-β).

The proposed signaling pathway is as follows:

This induction of a potent interferon response creates a broad-spectrum antiviral state in the host, making chlorinated deazaguanosines promising candidates for the treatment of a variety of RNA viral infections.

In Vivo Efficacy and Pharmacokinetic Advantages

Preclinical studies in rodent models have demonstrated the in vivo efficacy of 8-chloro-7-deazaguanosine against several RNA viruses, including Banzi, encephalomyocarditis, San Angelo, and Semliki Forest viruses. A key advantage of this compound is its oral bioavailability, a significant improvement over other immunomodulatory nucleoside analogs that are not effective orally. Furthermore, 8-chloro-7-deazaguanosine exhibits a favorable toxicity profile, with a much higher lethal dose compared to the parent 7-deazaguanosine compound.

| Compound | Administration | Antiviral Activity (Virus) | Oral Bioavailability | Acute Lethal Dose (LD50) in mice (mg/kg/day) |

| 8-Chloro-7-deazaguanosine | Intraperitoneal, Oral | Banzi, Encephalomyocarditis, San Angelo, Semliki Forest, Rat Coronavirus | Yes | >1600 |

| 7-Deazaguanosine | Intraperitoneal, Oral | Semliki Forest, San Angelo, Banzi, Encephalomyocarditis | Yes | 400 |

| 7-Deaza-7-thia-8-oxoguanosine | Intraperitoneal | Banzi, Encephalomyocarditis, San Angelo, Semliki Forest, Rat Coronavirus | No | 600 |

| Table 1: Comparative in vivo antiviral activity and toxicity of 8-chloro-7-deazaguanosine and related analogs. |

Anticancer Potential: Targeting Cellular Proliferation and Survival

The application of chlorinated deazaguanosines extends beyond virology into the realm of oncology. The structural similarity of these compounds to natural purines allows them to interfere with key cellular processes that are often dysregulated in cancer, such as DNA synthesis and cell signaling.

Mechanism of Action: A Multifaceted Approach

The anticancer activity of chlorinated deazaguanosines is likely multifaceted and can involve several mechanisms:

-

Inhibition of DNA Synthesis: As nucleoside analogs, chlorinated deazaguanosines can be phosphorylated intracellularly to their triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA polymerases, leading to the termination of DNA chain elongation and ultimately, cell death. This mechanism is particularly effective in rapidly dividing cancer cells.

-

Kinase Inhibition: The purine scaffold is a common feature in the active sites of many protein kinases. Chlorinated deazaguanosine derivatives have the potential to act as kinase inhibitors, targeting signaling pathways that are critical for cancer cell growth and survival. For example, while 6-chloro-7-deazaguanine itself is inactive as an IKKα/β inhibitor, it serves as a valuable starting material for the synthesis of more potent and selective kinase inhibitors. The chlorine atom can be crucial for achieving selectivity and potency against specific kinases.

-

Induction of Apoptosis: By disrupting essential cellular processes, chlorinated deazaguanosines can trigger programmed cell death, or apoptosis, in cancer cells.

Experimental Protocols: A Guide to Evaluation

The successful development of chlorinated deazaguanosine-based therapeutics relies on robust and reproducible experimental protocols. The following provides a framework for the synthesis and biological evaluation of these compounds.

Synthesis of Chlorinated Deazaguanosines

A common and effective method for the synthesis of chlorinated deazaguanosine nucleosides is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative.

Step-by-Step Methodology for Vorbrüggen Glycosylation:

-